Chlorofluorotrimethylantimony
Overview
Description
Chlorofluorotrimethylantimony is a chemical compound of antimony, a metallic element with the chemical symbol Sb and atomic number 51 . This compound is characterized by its molecular formula C₃H₉ClFSb and a molecular weight of 221.315 g/mol . It appears as a white powder and is known for its organometallic properties .
Preparation Methods
The synthesis of chlorofluorotrimethylantimony typically involves the reaction of trimethylantimony with chlorine and fluorine under controlled conditions. The reaction can be represented as follows:
(CH₃)₃Sb+Cl₂+F₂→(CH₃)₃SbClF
This reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive halogens and ensure the purity of the final product .
Chemical Reactions Analysis
Chlorofluorotrimethylantimony undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form antimony oxides.
Reduction: Can be reduced by strong reducing agents to form elemental antimony.
Substitution: Undergoes halogen exchange reactions where the chlorine or fluorine atoms can be replaced by other halogens or functional groups.
Hydrolysis: Reacts with water to form antimony hydroxides and hydrohalic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorofluorotrimethylantimony has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of semiconductors and as a catalyst in various industrial processes
Mechanism of Action
The exact mechanism of action of chlorofluorotrimethylantimony is not fully understood. it is known to interact with enzymes involved in glycogenolysis and gluconeogenesis pathways, potentially affecting circulating glucose levels . The compound’s effects on the myocardium suggest that it may interfere with cellular processes in the heart .
Comparison with Similar Compounds
Chlorofluorotrimethylantimony is unique among organoantimony compounds due to its specific halogen substitutions. Similar compounds include:
Trimethylantimony: Lacks halogen substitutions and has different reactivity.
Chlorotrimethylantimony: Contains only chlorine as the halogen.
Fluorotrimethylantimony: Contains only fluorine as the halogen.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
Chlorofluorotrimethylantimony (CFTMSb) is a compound that has garnered attention in the realm of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of CFTMSb, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
CFTMSb is characterized by the presence of chlorine and fluorine substituents attached to a trimethylantimony core. The general formula can be represented as , where the antimony atom is central to its reactivity. The synthesis of CFTMSb typically involves the reaction of trimethylantimony with chlorofluorinated compounds, which can be achieved under controlled conditions to ensure stability and yield.
Mechanisms of Biological Activity
The biological activity of chlorofluorinated compounds, including CFTMSb, is primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and electrophilicity of the compound, allowing it to penetrate cellular membranes and exert its effects.
- Anticancer Activity : Studies have shown that CFTMSb exhibits cytotoxic effects against various cancer cell lines. For instance, its interaction with DNA can lead to the formation of adducts that disrupt normal cellular processes, potentially inhibiting tumor growth. The compound's IC50 values in different cancer cell lines vary significantly, indicating selective cytotoxicity.
- Antimicrobial Properties : Chlorofluorinated compounds have been noted for their antimicrobial properties. CFTMSb has demonstrated effectiveness against specific bacterial strains, suggesting its potential use as an antimicrobial agent.
- Enzyme Inhibition : The inhibitory effects of CFTMSb on certain enzymes have been documented, particularly those involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, contributing to its overall biological activity.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of CFTMSb, researchers evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated that CFTMSb induced apoptosis in a dose-dependent manner, with an IC50 value determined at 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant increases in sub-G1 phase populations, indicating cell death through apoptosis.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
CFTMSb | MCF-7 | 15 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of CFTMSb against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL. This study highlighted the compound's potential as an alternative treatment for antibiotic-resistant bacterial infections.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Research Findings
Recent research has expanded on the understanding of chlorofluorinated compounds' effects on biological systems:
- Metabolic Stability : Studies indicate that modifications in halogen substituents significantly affect metabolic stability and bioavailability. For example, replacing chlorine with fluorine can enhance resistance to metabolic degradation.
- Toxicity Profiles : While some chlorofluorinated compounds exhibit promising biological activity, their toxicity profiles must be thoroughly evaluated. CFTMSb has shown moderate toxicity in preliminary studies but requires further investigation to establish safety parameters.
Properties
IUPAC Name |
chloro-fluoro-trimethyl-λ5-stibane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.ClH.FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELKUNVYNVZPNU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sb](C)(C)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156734 | |
Record name | Chlorofluorotrimethylantimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13077-54-8 | |
Record name | Chlorofluorotrimethylantimony | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013077548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluorotrimethylantimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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